Comparative GABAB Receptor Antagonist Potency: Carboxylic Acid vs. Sulfonic and Phosphonic Analogs
The carboxylic acid derivative (target compound) exhibits weaker GABAB receptor antagonism compared to its sulfonic and phosphonic acid counterparts. In a direct comparative study, the sulfonic acid (saclofen) displayed a pA2 of 4.0, the phosphonic acid (phaclofen) a pA2 of 3.8, and the carboxylic acid (target compound) a pA2 of 3.5 [1]. This quantitative rank order establishes the carboxylic acid as the least potent antagonist among these three functional group variants, which may be advantageous in applications requiring fine-tuning of antagonist activity or when sulfonic/phosphonic acids exhibit off-target effects.
| Evidence Dimension | GABAB receptor antagonist potency (pA2 value) |
|---|---|
| Target Compound Data | pA2 = 3.5 |
| Comparator Or Baseline | Sulfonic acid (saclofen): pA2 = 4.0; Phosphonic acid (phaclofen): pA2 = 3.8 |
| Quantified Difference | Sulfonic acid is approximately 3.2-fold more potent; phosphonic acid is approximately 2.0-fold more potent than the carboxylic acid. |
| Conditions | GABAB receptor antagonism in isolated tissue preparations (guinea pig ileum). |
Why This Matters
This direct potency comparison guides selection of the appropriate functional group for GABAB receptor studies, where the carboxylic acid may serve as a low-potency control or a scaffold for further optimization.
- [1] Abbenante, G., Hughes, R., & Prager, R. H. (1997). Potential GABAB receptor antagonists. IX. The synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid, 2-amino-2-(4-chlorophenyl)ethylphosphonic acid and 2-amino-2-(4-chlorophenyl)ethanesulfonic acid. Australian Journal of Chemistry, 50(6), 523-528. View Source
